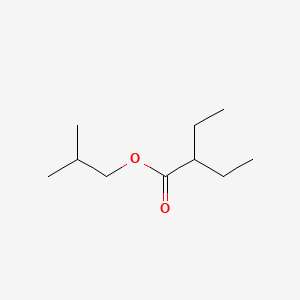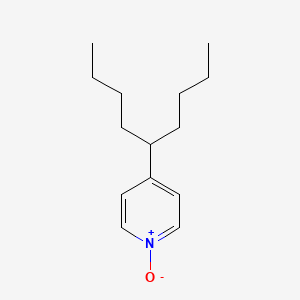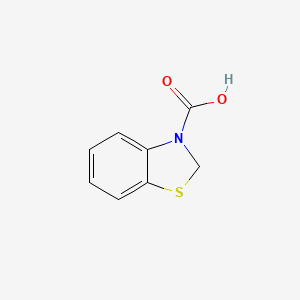![molecular formula C23H40O4 B13803240 Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl) CAS No. 68527-48-0](/img/structure/B13803240.png)
Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] is a complex organic peroxide compound. It is characterized by its unique structure, which includes multiple isopropyl and tert-butyl groups attached to a phenylene backbone. This compound is known for its strong oxidizing properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] typically involves the reaction of 5-(1-methylethyl)-1,3-phenylene with tert-butyl hydroperoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond. The reaction conditions often include temperatures ranging from 50°C to 100°C and a solvent such as dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production. This includes the use of high-purity reactants, precise control of reaction parameters, and efficient separation and purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] undergoes various chemical reactions, including:
Oxidation: As a strong oxidizing agent, it can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to its corresponding alcohols or hydrocarbons under specific conditions.
Substitution: The peroxide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and oxygen, with reaction conditions typically involving mild temperatures and acidic or basic catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols are used, with reactions carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce alcohols or hydrocarbons.
Scientific Research Applications
Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] has several scientific research applications:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in oxidative stress studies and as a tool for studying cellular redox processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in certain oxidative stress-related diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include the activation of oxygen species and the subsequent interaction with organic substrates to form oxidized products.
Comparison with Similar Compounds
Similar Compounds
Hydrogen Peroxide: A simpler peroxide with strong oxidizing properties but less stability.
Benzoyl Peroxide: Commonly used in acne treatment and polymerization reactions, with a different structural backbone.
Di-tert-butyl Peroxide: Similar in having tert-butyl groups but lacks the phenylene backbone.
Uniqueness
Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] is unique due to its complex structure, which imparts specific reactivity and stability characteristics. Its multiple isopropyl and tert-butyl groups provide steric hindrance, making it more stable than simpler peroxides while maintaining strong oxidizing properties.
Properties
CAS No. |
68527-48-0 |
|---|---|
Molecular Formula |
C23H40O4 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
1,3-bis(2-tert-butylperoxypropan-2-yl)-5-propan-2-ylbenzene |
InChI |
InChI=1S/C23H40O4/c1-16(2)17-13-18(22(9,10)26-24-20(3,4)5)15-19(14-17)23(11,12)27-25-21(6,7)8/h13-16H,1-12H3 |
InChI Key |
MOMVINJLAGHGBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C(C)(C)OOC(C)(C)C)C(C)(C)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


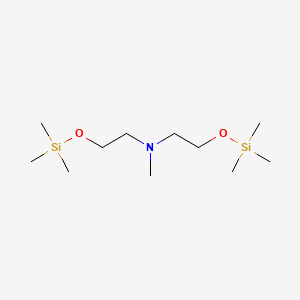



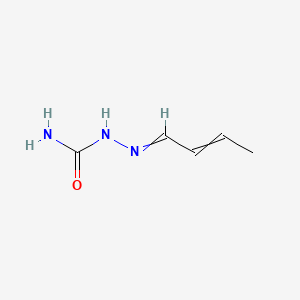

![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)


![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
